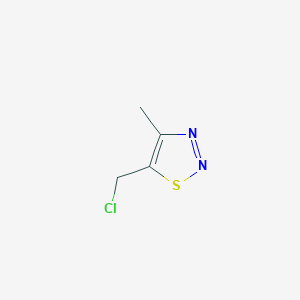

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Description

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a chloromethyl group at position 3. Its synthesis involves sequential reactions starting from methyl hydrazinecarboxylate and ethyl acetoacetate, followed by cyclization with thionyl chloride to form the thiadiazole ring . The chloromethyl group enhances reactivity, making the compound a versatile intermediate for further functionalization. It has demonstrated herbicidal activity in agrochemical research, particularly in derivatives of 2-cyanoacrylates targeting the D1 protein in plants .

Properties

IUPAC Name |

5-(chloromethyl)-4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYAOTXDQPOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512805 | |

| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82172-42-7 | |

| Record name | 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride, and subsequent halogenation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processing techniques to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can facilitate large-scale production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The biological activity of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is primarily attributed to its ability to interact with biological molecules. The chlorine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This characteristic suggests that it could be explored for therapeutic applications against diseases where enzyme inhibition is beneficial.

Case Studies in Anticancer Research

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole, as anticancer agents. For instance, derivatives of other thiadiazoles have demonstrated efficacy against various cancer types:

| Compound | Target Cancer Type | Mechanism | Efficacy |

|---|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamide derivatives | Leukemia, lung cancer | Carbonic anhydrase inhibition | Decreased cell viability |

| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Burkitt lymphoma | Growth inhibition | Reduced tumor growth |

| 5-Substituted phenyl-1,3,4-thiadiazole-based hydroxamic acids | Breast cancer | Histone deacetylase inhibition | Decreased viability |

These findings indicate that compounds similar to 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole may possess similar anticancer properties due to their structural characteristics and mechanisms of action .

Agrochemical Applications

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole and its derivatives have been investigated for their potential as biocides. They exhibit antifungal properties that can be utilized in agricultural settings to protect crops from pathogenic fungi. For example:

- Soil Fungicides : The compound has shown effectiveness against fungi such as Pythium, Fusarium, and Rhizoctonia, which are known to cause significant crop losses.

The synthesis methods for these compounds often involve chloromethylation processes that enhance their fungicidal activity while maintaining environmental safety standards .

Synthesis and Characterization

The synthesis of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole can be achieved through various methods that ensure high yield and purity. These methods include:

- Chloromethylation Reactions : Utilizing reagents like chloromethyl methyl ether or chloromethyl sulfonic acid under controlled conditions.

- Cyclization Reactions : Involving thioketones and hydrazines to form the thiadiazole ring structure.

Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and chemical properties of 1,2,3-thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 4-Methyl-1,2,3-thiadiazole Derivatives

Biological Activity

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole is with a molecular weight of 134.58 g/mol. The compound features a thiadiazole ring substituted with a chloromethyl group and a methyl group, contributing to its reactivity and biological activity.

Synthesis

The synthesis of 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole typically involves the chlorination of 4-methyl-1,2,3-thiadiazole using thionyl chloride. The general synthetic pathway is as follows:

- Starting Material : 4-Methyl-1,2,3-thiadiazole.

- Reagent : Thionyl chloride (SOCl₂).

- Reaction Conditions : The reaction is performed under reflux conditions to facilitate chlorination.

- Product Isolation : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Activity : The compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 0.23–0.70 mg/mL against sensitive strains .

- Fungal Activity : It also displays antifungal activity with MIC values lower than those of standard antifungals like ketoconazole against several fungal species including Candida albicans and Aspergillus niger.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.23 | 0.47 |

| Escherichia coli | 0.70 | 0.94 |

| Candida albicans | 0.11 | 0.23 |

| Aspergillus niger | 0.11 | 0.23 |

Anticancer Activity

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole has been investigated for its potential anticancer effects:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of specific apoptotic pathways. It has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant growth inhibition .

- In Vivo Studies : In animal models, the compound demonstrated tumor growth inhibition when administered to tumor-bearing mice, suggesting its potential as a therapeutic agent in oncology.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- Study on Anticancer Agents : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against MCF-7 cells, revealing that substitutions at the thiadiazole ring significantly enhance anticancer activity .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against resistant bacterial strains, showing that modifications in the thiadiazole structure can lead to improved activity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.